2-(4-(4-(tert-butyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide
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Description
2-(4-(4-(tert-butyl)benzamido)phenyl)-2H-tetrazole-5-carboxamide is a useful research compound. Its molecular formula is C19H20N6O2 and its molecular weight is 364.409. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s known that similar compounds have shown selectivity for cyclooxygenase-2 (cox-2) over cyclooxygenase-1 (cox-1) . COX-2 is an enzyme responsible for the production of prostanoids during inflammation .
Mode of Action
It can be inferred that the compound may interact with its target (potentially cox-2) and inhibit its activity, thereby reducing the production of prostanoids . This could result in anti-inflammatory, analgesic, and antipyretic effects .
Biochemical Pathways
The compound likely affects the biochemical pathway involving COX-2 and the production of prostanoids . By inhibiting COX-2, the compound could reduce the production of prostanoids, which are involved in inflammation, pain, and fever .
Pharmacokinetics
It’s known that similar compounds have shown promising anti-inflammatory activity within 9 to 12 hours . This suggests that the compound may have good bioavailability and effective distribution within the body.
Result of Action
The compound has been shown to exhibit promising anti-inflammatory activity . In particular, some compounds in the same series have shown a percentage of inflammation inhibition ranging from 39.021% to 54.239% . This suggests that the compound could have significant molecular and cellular effects, potentially reducing inflammation and associated symptoms.
Properties
IUPAC Name |
2-[4-[(4-tert-butylbenzoyl)amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-19(2,3)13-6-4-12(5-7-13)18(27)21-14-8-10-15(11-9-14)25-23-17(16(20)26)22-24-25/h4-11H,1-3H3,(H2,20,26)(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWXGTVGXCXIAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)N3N=C(N=N3)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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